molecular formula C9H9ClF3NO3 B13448861 Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt

Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt

Cat. No.: B13448861
M. Wt: 271.62 g/mol
InChI Key: JKWTZJMRJTYQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt is a chemical compound with the molecular formula C9H8F3NO3. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt typically involves the esterification of 4-amino-3-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrogen chloride gas to form the hydrogen chloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt is unique due to the presence of both an amino group and a trifluoromethoxy group. This combination imparts distinct reactivity and stability, making it valuable for various research applications .

Properties

Molecular Formula

C9H9ClF3NO3

Molecular Weight

271.62 g/mol

IUPAC Name

methyl 4-amino-3-(trifluoromethoxy)benzoate;hydrochloride

InChI

InChI=1S/C9H8F3NO3.ClH/c1-15-8(14)5-2-3-6(13)7(4-5)16-9(10,11)12;/h2-4H,13H2,1H3;1H

InChI Key

JKWTZJMRJTYQLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)OC(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.